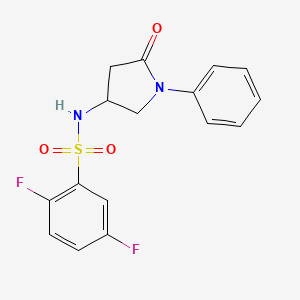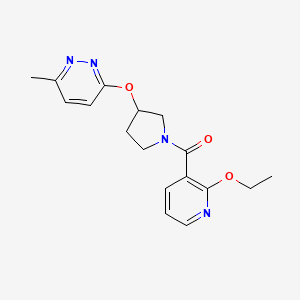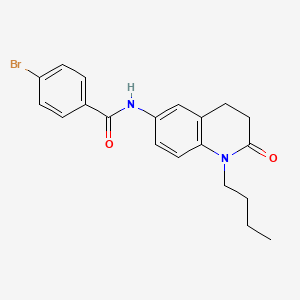![molecular formula C22H16ClFN4O3 B2391237 N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902963-72-8](/img/no-structure.png)
N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
Research has explored the spectroscopic characteristics and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs. These studies involve vibrational spectra and electronic properties analyses, providing foundational knowledge that can be applicable to understanding the physical and chemical properties of N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide. The studies have implications for the compound's potential applications in photosensitizers for dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection. This suggests a possible application in renewable energy technologies (Mary et al., 2020).
Ligand-Protein Interactions
Molecular docking studies to understand ligand-protein interactions have been performed with similar compounds, specifically targeting Cyclooxygenase 1 (COX1). This indicates the potential for this compound to interact with biological molecules, which could be explored for therapeutic targeting or biochemical pathway analysis (Mary et al., 2020).
Anticancer and Antimicrobial Activities
Compounds with related structures have been evaluated for their anticancer and antimicrobial activities, demonstrating the potential of these types of compounds in medical research. For example, fluoro substituted benzo[b]pyran compounds have shown anti-lung cancer activity at low concentrations compared to reference drugs, suggesting a potential research direction for anticancer properties of this compound (Hammam et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-chloroaniline with ethyl 2-oxoacetate to form N-(3-chlorophenyl)-2-oxoacetamide, which is then reacted with 4-fluorobenzaldehyde and pyridine-2,4-dicarboxylic acid anhydride to form the final product.", "Starting Materials": [ "3-chloroaniline", "ethyl 2-oxoacetate", "4-fluorobenzaldehyde", "pyridine-2,4-dicarboxylic acid anhydride" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with ethyl 2-oxoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form N-(3-chlorophenyl)-2-oxoacetamide.", "Step 2: Reaction of N-(3-chlorophenyl)-2-oxoacetamide with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate to form N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Cyclization of N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide with pyridine-2,4-dicarboxylic acid anhydride in the presence of a base such as triethylamine or pyridine to form the final product N-(3-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
CAS-Nummer |
902963-72-8 |
Molekularformel |
C22H16ClFN4O3 |
Molekulargewicht |
438.84 |
IUPAC-Name |
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-3-1-4-17(11-15)26-19(29)13-27-20-18(5-2-10-25-20)21(30)28(22(27)31)12-14-6-8-16(24)9-7-14/h1-11H,12-13H2,(H,26,29) |
InChI-Schlüssel |
WVHOQEATGNTBCM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2391159.png)
![Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride](/img/structure/B2391160.png)

![1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2391163.png)








